Terlipressin Diacetate Salt

Description

Overview of Terlipressin (B549273) as a Lysine-Vasopressin Prodrug System

Terlipressin is designed as a prodrug, meaning it is administered in an inactive form and is then converted into its active metabolite within the body. drugbank.comnih.gov Specifically, Terlipressin is a prodrug of lysine-vasopressin (lypressin). derangedphysiology.comrellife.com This conversion occurs through the enzymatic cleavage of three glycine (B1666218) residues from the N-terminus of the terlipressin molecule by various tissue peptidases. drugbank.comterlivaz.com

This prodrug system offers a significant advantage over direct administration of vasopressin. The gradual conversion to lysine-vasopressin results in a longer half-life and a more sustained duration of action compared to vasopressin itself. drugbank.comdroracle.ai While terlipressin itself has some pharmacological activity, its primary effects are mediated through its active metabolite, lysine-vasopressin. researchgate.net Lysine-vasopressin then acts on vasopressin receptors, primarily the V1 receptors located on vascular smooth muscle, to induce vasoconstriction. derangedphysiology.comdroracle.ai

Rationale for Research Focus on Terlipressin Diacetate Salt Form

The focus on the diacetate salt form of terlipressin in research is driven by practical and chemical considerations. Salt forms of drug molecules are often preferred for formulation due to their improved physicochemical properties. Terlipressin diacetate is noted to be freely soluble in water, a crucial characteristic for parenteral administration. tga.gov.au The acetate (B1210297) salt form can also enhance the stability of the peptide. mdpi.com

Research into Terlipressin diacetate allows for the investigation of its potent and selective vasoconstrictive properties, particularly its effects on the splanchnic circulation, which is the blood flow to the abdominal organs. derangedphysiology.commedchemexpress.com This has made it a valuable tool in studies related to conditions characterized by splanchnic vasodilation, such as hepatorenal syndrome and variceal bleeding. medchemexpress.eupatsnap.com Furthermore, research has explored its anti-inflammatory and anti-oxidative effects. medchemexpress.com

Historical and Contemporary Academic Research Perspectives

Historically, research on terlipressin began with its development as a safer alternative to vasopressin, which was associated with significant side effects. va.govnih.gov Introduced in 1975, early academic interest focused on its pharmacology and potential to manage complications of liver cirrhosis, such as bleeding from esophageal varices. va.govresearchgate.net

Contemporary research has expanded significantly, driven by a deeper understanding of its mechanism of action and a growing body of clinical evidence. nih.gov Recent studies have focused on optimizing its use, including exploring continuous infusion versus bolus administration to potentially improve safety and efficacy. nih.govnih.gov The U.S. Food and Drug Administration (FDA) approved terlipressin in September 2022, stimulating further research into its applications and safety profile, particularly in the context of hepatorenal syndrome. nih.govdocwirenews.com Current investigations also include its potential use in other conditions like refractory ascites and as a bridging therapy for liver transplant candidates. nih.govnih.gov

Detailed Research Findings

Pharmacokinetics of Terlipressin and Lysine-Vasopressin

The pharmacokinetic profiles of terlipressin and its active metabolite, lysine-vasopressin, are key to understanding its therapeutic window and research applications. Both compounds exhibit linear pharmacokinetics. drugbank.comterlivaz.com

| Parameter | Terlipressin | Lysine-Vasopressin |

| Terminal Half-Life | 0.9 hours terlivaz.com | 3.0 hours terlivaz.com |

| Clearance | 27.4 L/hr terlivaz.com | 318 L/hr terlivaz.com |

| Volume of Distribution | 6.3 L drugbank.com | 1370 L drugbank.com |

| This table presents a summary of the pharmacokinetic parameters of Terlipressin and its active metabolite, Lysine-Vasopressin. |

Receptor Binding and Activity

Terlipressin and lysine-vasopressin exhibit different affinities and activities at vasopressin receptors.

| Compound | V1 Receptor Affinity | V2 Receptor Affinity | V1 Agonist Activity | V2 Agonist Activity |

| Terlipressin | Lower than LVP researchgate.net | Lower than LVP researchgate.net | Partial Agonist researchgate.net | Full Agonist researchgate.net |

| Lysine-Vasopressin (LVP) | Higher than Terlipressin researchgate.net | Higher than Terlipressin researchgate.net | Full Agonist researchgate.net | Full Agonist researchgate.net |

| This table compares the receptor binding and agonist activity of Terlipressin and Lysine-Vasopressin at V1 and V2 receptors. |

Properties

Molecular Formula |

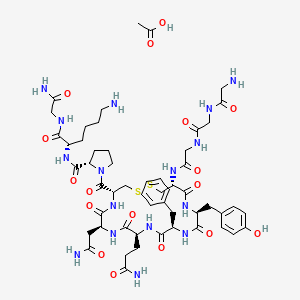

C54H78N16O17S2 |

|---|---|

Molecular Weight |

1287.4 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13R,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-,38-;/m0./s1 |

InChI Key |

BYDVFOPTAIPAGA-XLCYGNDGSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Solid-Phase Peptide Synthesis of Terlipressin (B549273) Precursors

The chemical synthesis of terlipressin, a 12-amino acid peptide, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). bioline.org.brtga.gov.au This methodology involves assembling the peptide chain in a stepwise manner on an insoluble polymer resin support. bioline.org.brresearchgate.net A common and efficient approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. bioline.org.br

In this strategy, the Nα-amino group of the incoming amino acid is temporarily protected by the Fmoc group, which is base-labile. bioline.org.br The side chains of reactive amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for tyrosine and tert-butoxycarbonyl (Boc) for lysine (B10760008). bioline.org.br The cysteine residues, which will form the critical disulfide bridge, are typically protected with an acid-labile trityl (Trt) group to prevent premature oxidation. researchgate.net

The synthesis begins by anchoring the C-terminal amino acid, glycine (B1666218), to a suitable solid support, such as a Rink amide resin, which allows for the generation of a C-terminal amide upon final cleavage. nih.govacs.orggoogle.com The synthesis proceeds through repetitive cycles of two main steps for each amino acid addition:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bioline.org.br

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., TBTU/HBTU) and added to the deprotected N-terminus of the growing chain. google.com

Once the linear 12-amino acid sequence is fully assembled, the final Fmoc group is removed. The crucial intramolecular disulfide bond between the two cysteine residues can be formed while the peptide is still attached to the resin ("on-resin cyclization") or after cleavage from the support ("in-solution cyclization"). researchgate.netacs.org On-resin cyclization is often preferred for large-scale synthesis as it can minimize intermolecular side reactions. researchgate.netacs.org This is typically achieved using an oxidizing agent like iodine. acs.org Research has shown that maintaining a Boc protecting group on the N-terminal triglycyl unit during on-resin cyclization can significantly improve the purity of the crude product. acs.org

Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. researchgate.netbloomtechz.com The resulting crude terlipressin precursor is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). google.com

Table 1: Common Protecting Groups in Terlipressin SPPS

| Functional Group | Amino Acid(s) | Protecting Group | Abbreviation | Cleavage Condition |

| Nα-Amino | All | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (Base) |

| Side Chain (ε-amino) | Lysine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (Acid) |

| Side Chain (hydroxyl) | Tyrosine | tert-Butyl | tBu | Trifluoroacetic Acid (Acid) |

| Side Chain (thiol) | Cysteine | Trityl | Trt | Trifluoroacetic Acid (Acid) |

Formation and Characterization of the Diacetate Salt for Research Applications

After purification, the terlipressin peptide is often converted to a salt form to enhance its stability, solubility, and ease of handling for research and formulation. tga.gov.au The diacetate salt is a common form where the peptide is associated with two acetate (B1210297) counter-ions. tga.gov.au

The formation of terlipressin diacetate is achieved by dissolving the purified, free-base peptide in an aqueous solution of acetic acid. google.com The solution is then lyophilized (freeze-dried), a process that removes the water and excess volatile acetic acid, yielding the terlipressin diacetate as a stable, white to off-white powder. nih.govrxlist.comgoogle.com The "diacetate" form indicates that two basic sites on the peptide molecule, typically the N-terminal α-amino group and the ε-amino group of the lysine residue, are protonated and associated with an acetate ion. tga.gov.au Mannitol is often included in the lyophilized formulation as a bulking agent. nih.govrxlist.com

Rigorous characterization is essential to confirm the identity, purity, and salt stoichiometry of the final product. A suite of analytical methods is employed for this purpose.

Table 2: Analytical Characterization of Terlipressin Diacetate

| Analytical Technique | Purpose | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the peptide. | A single major peak indicating high purity (e.g., >99%). google.com |

| Mass Spectrometry (MS) | Confirms the molecular weight of the peptide. | The observed mass matches the calculated molecular weight of the protonated terlipressin molecule (C52H74N16O15S2). tga.gov.au |

| Amino Acid Analysis (AAA) | Determines the amino acid composition and ratio. | Confirms the presence and correct ratio of the 12 constituent amino acids. |

| Ion Chromatography | Quantifies the acetate counter-ion content. | Confirms the diacetate stoichiometry (approximately two moles of acetate per mole of peptide). tga.gov.au |

| pH Measurement | Determines the pH of a reconstituted solution. | A specific pH range (e.g., 4.5-6.0) is often targeted for stability, using an acetate buffer system. google.com |

This comprehensive characterization ensures that the terlipressin diacetate used in research is of high quality and consistency, which is fundamental for obtaining reliable and reproducible experimental results. medchemexpress.com

Exploration of Novel Chemical Conjugates and Analogs of Terlipressin for Research Probes

To overcome the short in-vivo half-life of terlipressin and to probe its structure-activity relationships, researchers have synthesized various chemical conjugates and analogs. nih.govnih.gov These modifications are designed to alter the molecule's pharmacokinetic profile or modulate its activity.

A primary limitation of peptide drugs like terlipressin is their rapid clearance from the body. nih.govacs.org A key strategy to extend circulation time is conjugation to large, hydrophilic molecules.

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely explored method. mdpi.comnih.gov PEGylation increases the hydrodynamic size of the terlipressin molecule, which reduces its rate of renal filtration and protects it from enzymatic degradation, thereby prolonging its plasma half-life. mdpi.comku.edu Studies have shown that both mono- and di-PEGylated terlipressin can be synthesized, with di-PEG-terlipressin showing greater resistance to enzymatic cleavage. mdpi.comnih.gov The site of PEG attachment and the pH of the reaction can be controlled to influence the degree of PEGylation. mdpi.com

Lipidation: Another successful approach is lipidation, which involves conjugating a fatty acid to the peptide. nih.govacs.org This modification promotes non-covalent binding to human serum albumin (HSA), the most abundant protein in plasma, which has a long half-life of over two weeks. nih.gov By binding to albumin, the lipidated terlipressin conjugate effectively piggybacks on its long circulation time. A recent study detailed the synthesis of a conjugate with 1,18-octadecanedioic acid (ODDA), which demonstrated a 20-fold longer elimination half-life in rats compared to the parent terlipressin. nih.govacs.orgnih.gov

Terlipressin is a prodrug; its N-terminal triglycyl tail (Gly-Gly-Gly) is sequentially cleaved by peptidases in the body to release the active hormone, lysine-vasopressin. frontiersin.orgdrugbank.comnih.gov This slow activation is responsible for its prolonged duration of action compared to lysine-vasopressin itself. tga.gov.aupsu.edu Modifying this triglycyl unit is a key strategy for creating research probes with altered activation kinetics and thus modulated activity profiles.

Research has explored the replacement of one or more of the glycine residues with other amino acids or derivatives to influence the rate of enzymatic cleavage. frontiersin.org For instance, introducing non-natural amino acids or chemical groups at the N-terminus can alter the peptide's conformation and its susceptibility to aminopeptidases. frontiersin.org Such modifications can either accelerate or decelerate the release of lysine-vasopressin, allowing researchers to fine-tune the pharmacodynamic effects. The synthesis of these analogs requires the use of custom-made amino acid building blocks within the standard SPPS framework, enabling a systematic investigation of the relationship between the prodrug structure and its biological activity. frontiersin.org

Molecular and Cellular Mechanistic Investigations of Terlipressin Diacetate Salt

Elucidation of Vasopressin V1a Receptor Agonism and Selectivity

Terlipressin (B549273) is characterized as a selective vasopressin V1a receptor agonist. medchemexpress.commedchemexpress.comtargetmol.com Its activity is primarily mediated through its interaction with V1a receptors, which are expressed on various cells, including vascular smooth muscle cells. nih.govdroracle.ai This interaction initiates a cascade of intracellular events responsible for its physiological effects. While it also interacts with V2 and V1b receptors, its affinity is notably higher for the V1a subtype. nih.govresearchgate.netdovepress.com

In vitro studies have quantified the binding affinity and functional potency of terlipressin at the human vasopressin V1a receptor. Terlipressin binds to the human V1a receptor with an affinity in the micromolar range. nih.gov This binding affinity is considerably lower than that of its active metabolite, lysine (B10760008) vasopressin (LVP). Specifically, the mean binding affinity of terlipressin for human V1 receptors is approximately 120-fold less than that of LVP. nih.govresearchgate.net

Functionally, terlipressin acts as a partial agonist at the V1a receptor. nih.govnih.gov Its activation of the receptor is less robust than that of LVP. When measured by intracellular calcium mobilization, terlipressin achieves a mean maximal cell activation of 48% at human V1 receptors, compared to the 100% activation achieved by LVP, which acts as a full agonist. nih.govresearchgate.net

Table 1: In Vitro Receptor Binding and Functional Potency at Human V1a Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Activity (% Max Activation vs. LVP) | Agonist Type |

|---|---|---|---|

| Terlipressin | 1229 nih.govresearchgate.net | 48% nih.govresearchgate.net | Partial Agonist |

This table presents data from in vitro studies comparing the binding affinity and functional potency of terlipressin and its active metabolite, lysine vasopressin, at the human V1a receptor.

The vasopressin V1a receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is specifically coupled to Gq-proteins. droracle.ainih.gov Upon agonist binding, such as by terlipressin, the V1a receptor undergoes a conformational change that activates the associated Gq protein. nih.gov

This activation initiates a well-defined signaling cascade. The activated Gq protein stimulates the enzyme phospholipase C. nih.govdroracle.ainih.gov Research confirms that terlipressin binding leads to a robust stimulation of phospholipase C, although with reduced maximal efficiency compared to LVP, consistent with its partial agonist profile. nih.gov Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is a central mechanism through which V1a receptor activation translates into a cellular response.

A primary consequence of the Gq-protein signaling pathway activation is the mobilization of intracellular calcium. droracle.aimedintensiva.org The second messenger IP3, generated by phospholipase C activity, binds to its receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

Studies demonstrate that terlipressin induces a rapid and transient increase in intracellular calcium concentration. nih.gov This calcium flux is a direct measure of the functional response to V1a receptor activation. The partial agonism of terlipressin is reflected in the magnitude of this calcium release, which corresponds to approximately 48% of the maximal response elicited by the full agonist LVP in human V1 receptor-expressing cells. nih.govresearchgate.net

Assessment of Anti-inflammatory and Anti-oxidative Cellular Effects

Beyond its vasoconstrictive properties, terlipressin has been shown to exert significant anti-inflammatory and anti-oxidative effects at the cellular level. medchemexpress.commedchemexpress.comtargetmol.comchemsrc.com These protective actions have been observed in various in vitro models of cellular stress.

A key indicator of inflammation is the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Research has consistently shown that terlipressin can inhibit the secretion of TNF-α. medchemexpress.comtargetmol.comchemsrc.com In a model using intestinal epithelial cells (IEC-6) subjected to oxygen and glucose deprivation/re-oxygenation (OGD/R), a condition mimicking ischemia-reperfusion injury, terlipressin treatment significantly inhibited the production and release of TNF-α. nih.govspandidos-publications.comnih.gov This anti-inflammatory effect is believed to be mediated, at least in part, through the V1a receptor and the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov

Table 2: In Vitro Anti-inflammatory and Anti-oxidative Effects of Terlipressin

| Cell Model | Condition | Effect of Terlipressin | Measured Marker |

|---|---|---|---|

| Intestinal Epithelial Cells (IEC-6) | Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R) | Significant Inhibition nih.govspandidos-publications.com | TNF-α |

This table summarizes the observed anti-inflammatory and anti-oxidative effects of terlipressin in a cellular model of injury.

Investigation of Cell Survival and Proliferation Pathways

Research has demonstrated that Terlipressin Diacetate Salt exerts significant effects on the viability and apoptotic processes within specific cell lines, notably the intestinal epithelial cell line IEC-6. In studies where IEC-6 cells were subjected to oxygen and glucose deprivation/re-oxygenation (OGD/R), a model that mimics ischemia-reperfusion injury, treatment with terlipressin at a concentration of 25 nM for 24 to 72 hours markedly improved cell viability and proliferation while concurrently reducing apoptosis. medchemexpress.comchemsrc.com This protective effect is associated with the inhibition of the release of pro-inflammatory and oxidative stress markers, such as TNF-α and 15-F2t-isoprostane, from the IEC-6 cells. medchemexpress.comchemsrc.com These findings underscore the compound's potential to mitigate cellular damage in conditions of significant physiological stress. medchemexpress.com

Table 1: Effects of this compound on IEC-6 Cells

| Parameter | Condition | Treatment | Duration | Outcome |

|---|---|---|---|---|

| Cell Viability | OGD/R | 25 nM Terlipressin | 24-72 hours | Significantly Improved medchemexpress.comchemsrc.com |

| Cell Proliferation | OGD/R | 25 nM Terlipressin | 24-72 hours | Significantly Increased medchemexpress.com |

| Apoptosis | OGD/R | 25 nM Terlipressin | 24-72 hours | Significantly Reduced medchemexpress.comchemsrc.com |

| Secretion of TNF-α | OGD/R | 25 nM Terlipressin | Not Specified | Inhibited medchemexpress.comchemsrc.com |

| Secretion of 15-F2t-isoprostane | OGD/R | 25 nM Terlipressin | Not Specified | Inhibited medchemexpress.comchemsrc.com |

The protective effects of this compound at the cellular level are mechanistically linked to the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. medchemexpress.comchemsrc.com The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and apoptosis. nih.govnih.gov Studies have indicated that the administration of terlipressin following oxygen and glucose deprivation attenuates the resulting cellular damage by activating the PI3K signaling pathway. medchemexpress.comchemsrc.com This suggests that terlipressin's ability to promote cell survival and inhibit apoptosis in IEC-6 cells is, at least in part, mediated through the modulation of this key protective pathway. medchemexpress.comchemsrc.com

Enzymatic Cleavage of Terlipressin Diacetate to Lysine-Vasopressin by Tissue Peptidases

Terlipressin itself is a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to become biologically active. nih.govdrugbank.comtga.gov.autga.gov.aunih.govlookchem.com This biotransformation is a critical aspect of its pharmacology.

The conversion of terlipressin into its active metabolite, lysine-vasopressin (LVP), is accomplished through the enzymatic cleavage of its N-terminal triglycyl moiety. drugbank.comtga.gov.auterlivaz.comnih.gov This process is not carried out by enzymes in the blood or plasma but by various tissue peptidases, particularly endothelial peptidases, found ubiquitously throughout the body. nih.govdrugbank.comterlivaz.comderangedphysiology.comderangedphysiology.com These enzymes, present in tissues like the liver and kidneys, systematically remove the three glycine (B1666218) residues, leading to the gradual release of the pharmacologically active LVP. nih.govderangedphysiology.comtga.gov.au The ubiquitous nature of these peptidases suggests that the metabolism of terlipressin is unlikely to be significantly affected by specific disease states or concurrent drug administration. drugbank.comterlivaz.com

Following intravenous administration, terlipressin is metabolized, and its active metabolite, lysine-vasopressin, begins to appear in the plasma. Measurable concentrations of LVP are typically detected approximately 30 minutes after a bolus administration of terlipressin. tga.gov.autga.gov.au The concentration of LVP then continues to rise, reaching its peak between 60 and 120 minutes (1 to 2 hours) post-administration. tga.gov.autga.gov.au This slow-release mechanism results in a prolonged duration of action for the active compound. lookchem.comderangedphysiology.com

The pharmacokinetics of terlipressin and LVP have been characterized. Terlipressin itself has a terminal half-life of approximately 0.9 to 1.01 hours. terlivaz.comnih.govtga.gov.au In contrast, its active metabolite, lysine-vasopressin, has a significantly longer terminal half-life of about 3.0 hours. terlivaz.comnih.gov This difference in half-life, a result of the gradual enzymatic conversion, allows for a sustained therapeutic effect. derangedphysiology.com

Table 2: Pharmacokinetic Parameters of Terlipressin and Lysine-Vasopressin

| Compound | Parameter | Value |

|---|---|---|

| Terlipressin | Terminal Half-life | ~0.9 - 1.01 hours terlivaz.comnih.govtga.gov.au |

| Terlipressin | Plasma Clearance | ~9 mL/kg/min tga.gov.autga.gov.au |

| Lysine-Vasopressin | Terminal Half-life | ~3.0 hours terlivaz.comnih.gov |

| Lysine-Vasopressin | Time to Appearance in Plasma | ~30 minutes post-terlipressin administration tga.gov.autga.gov.au |

| Lysine-Vasopressin | Time to Peak Plasma Concentration | ~60 - 120 minutes post-terlipressin administration tga.gov.autga.gov.au |

Preclinical Pharmacological Research in Experimental Models

In Vivo Hemodynamic and Physiological Responses in Animal Models

Experimental studies in animals have been crucial in characterizing the in vivo effects of terlipressin (B549273) on the circulatory system. These investigations have detailed its impact on blood flow and pressure in different vascular beds, as well as its influence on cardiac and renal function.

Splanchnic Vasoconstriction and Portal Pressure Modulation in Models of Portal Hypertension

In animal models of portal hypertension, terlipressin has consistently demonstrated potent splanchnic vasoconstriction, leading to a reduction in portal pressure. wjgnet.comnih.govnih.gov Studies in portal vein-ligated rats, a common model for portal hypertension, have shown that terlipressin significantly reduces portal pressure and superior mesenteric artery blood flow. nih.gov This effect is attributed to its action on V1 receptors in the splanchnic vasculature. wjgnet.comderangedphysiology.com The reduction in blood flow to the splanchnic region helps to alleviate the high pressure within the portal venous system, a key pathological feature of portal hypertension. wjgnet.comderangedphysiology.com Furthermore, research in cirrhotic rat models has also confirmed the portal hypotensive effects of terlipressin. psu.edu

| Animal Model | Key Findings | Reference |

| Portal Vein-Ligated Rats | Significant reduction in portal pressure and superior mesenteric artery blood flow. | nih.gov |

| Cirrhotic Rats | Demonstrated portal hypotensive effects. | psu.edu |

| Pigs with 80% Hepatectomy | Prevented the increase in portal venous pressure post-resection. | portlandpress.com |

Systemic Arterial Pressure and Vascular Resistance Alterations

Terlipressin administration in various animal models leads to a notable increase in systemic arterial pressure and systemic vascular resistance. ima.org.ilnih.govplos.org In healthy pigs, intravenous terlipressin raised arterial blood pressure. ima.org.il Similarly, in a porcine model of acute pulmonary embolism, terlipressin significantly increased mean systemic blood pressure and systemic vascular resistance. nih.gov Studies in septic ewes also reported an increase in the systemic vascular resistance index following terlipressin administration. ima.org.il This systemic vasoconstrictor effect is a direct consequence of its agonistic activity on V1 receptors in the peripheral vasculature. karger.com In rat models of uncontrolled hemorrhagic shock, terlipressin-treated groups showed higher mean arterial pressure compared to those receiving lactated Ringer's solution. plos.org

Cardiac Output and Heart Rate Changes

The systemic vasoconstriction induced by terlipressin often leads to secondary changes in cardiac function. In several animal studies, the administration of terlipressin was associated with a decrease in cardiac output and heart rate. nih.govtga.gov.aunih.gov In a porcine model of acute pulmonary embolism, terlipressin decreased cardiac output. nih.gov Similarly, in a 28-day repeat-dose toxicity study in dogs, terlipressin was shown to reduce the cardiac index and decrease heart rate. tga.gov.au This reduction in cardiac output is often interpreted as a reflex response to the increased afterload imposed by systemic vasoconstriction. karger.com In a study on endotoxemic sheep, terlipressin administration also led to a decreased cardiac index. nih.gov

| Animal Model | Effect on Cardiac Output | Effect on Heart Rate | Reference |

| Porcine model of acute pulmonary embolism | Decreased | Not specified | nih.gov |

| Dogs (28-day toxicity study) | Decreased cardiac index | Decreased | tga.gov.au |

| Endotoxemic Sheep | Decreased cardiac index | Not specified | nih.gov |

| Rats with asphyxia-induced cardiac arrest | Maintained hemodynamic stability better than epinephrine (B1671497) | Not specified | elsevier.es |

Renal Blood Flow and Function Parameters in Non-Human Models

The effects of terlipressin on renal hemodynamics and function have been investigated in several non-human models, with findings suggesting a potential for improved renal perfusion under certain conditions. tga.gov.aufrontiersin.org By causing vasoconstriction in the splanchnic region, terlipressin can redistribute blood flow towards the kidneys, thereby increasing renal perfusion. wjgnet.com Animal studies have suggested that terlipressin increases blood flow to the kidney. tga.gov.au In hypotensive brain-dead pig models, terlipressin infusion was shown to improve renal function, as evidenced by increased urine output and creatinine (B1669602) clearance. frontiersin.org The mechanism is thought to involve the constriction of efferent arterioles to a greater extent than afferent arterioles, leading to an increased glomerular filtration fraction. frontiersin.org

Studies in Ischemia-Reperfusion Injury Animal Models

Terlipressin has been investigated for its potential protective effects in the context of ischemia-reperfusion (I/R) injury, a condition characterized by cellular damage upon the restoration of blood flow to ischemic tissue.

Assessment in Experimental Shock Models (e.g., Septic Shock, Anaphylactic Shock)

Preclinical research has extensively investigated the utility of terlipressin diacetate in various experimental shock models, primarily focusing on its vasoconstrictive properties to counteract severe hypotension.

In models of septic shock , terlipressin has demonstrated significant efficacy. In ovine models of hyperdynamic septic shock induced by fecal peritonitis, low-dose continuous infusion of terlipressin effectively stabilized systemic hemodynamics and prolonged survival compared to control groups receiving only vehicle and standard norepinephrine (B1679862) support. nih.gov These studies noted that terlipressin, similar to arginine vasopressin (AVP), did not impair mesenteric blood flow, a critical concern in treating septic shock. nih.gov Other studies in septic ewes reported that terlipressin administration raised mean arterial pressure (MAP) and the systemic vascular resistance index, with the effect being more pronounced in septic animals compared to healthy ones. ima.org.il In rodent models of endotoxic shock, low-dose terlipressin was shown to improve both systemic and splanchnic hemodynamics. ima.org.il

The effects of terlipressin have also been assessed in models of anaphylactic shock . However, the results are less consistent compared to septic shock models. In an ovalbumin-sensitized anesthetized rat model of anaphylactic shock, exogenous AVP and epinephrine were effective in correcting hypotension, but terlipressin was found to be ineffective at the doses tested. nih.gov This study highlighted that anaphylactic shock in this model was associated with inadequately low plasma AVP concentrations, suggesting a potential role for vasopressin analogues, though terlipressin itself did not produce the expected pressor response. nih.gov

The table below summarizes findings from key preclinical studies in various shock models.

| Experimental Model | Animal Species | Key Findings | Reference(s) |

| Septic Shock | Ovine (Ewes) | Stabilized systemic hemodynamics, prolonged survival, and did not impair mesenteric blood flow compared to controls. | nih.gov |

| Septic Shock | Ovine (Ewes) | Increased mean arterial pressure and systemic vascular resistance index more effectively in septic animals than healthy ones. | ima.org.il |

| Endotoxic Shock | Rat | Improved systemic and splanchnic hemodynamics. | ima.org.il |

| Hemorrhagic Shock | Rat | Restored and maintained MAP for a longer duration (45 min) compared to vasopressin (5 min); associated with less lung injury than standard fluid resuscitation. | plos.org |

| Anaphylactic Shock | Rat | Ineffective at correcting hypotension, in contrast to arginine vasopressin and epinephrine which were both effective. | nih.gov |

Comparative Pharmacodynamics and Pharmacokinetics in Animal Species

The pharmacological profile of terlipressin diacetate, including its conversion to the active metabolite lysine-vasopressin, exhibits notable differences across various animal species used in preclinical research.

The pharmacodynamic and pharmacokinetic properties of terlipressin and its active metabolite, lysine-vasopressin, vary depending on the species.

Rats: In rats, the antidiuretic potency of terlipressin and lysine-vasopressin was found to be roughly equivalent to their pressor potency. tga.gov.au However, another study in rats noted that terlipressin had twice the pressor activity relative to its antidiuretic activity. tga.gov.au In a model of anaphylactic shock, terlipressin was unexpectedly ineffective at increasing blood pressure. nih.gov

Dogs: In dogs, lysine-vasopressin was observed to be less potent in its V2 receptor-mediated antidiuretic activity compared to its V1a receptor-mediated pressor activity. tga.gov.au The vasopressor activity of terlipressin was reported to be similar in both rats and dogs. tga.gov.au Vomiting and defecation, consistent with its effects on the gastrointestinal tract, were observed in dogs at higher doses. tga.gov.au

The following table provides a comparative overview of pharmacokinetic parameters, where data is available.

| Species | Key Pharmacokinetic/Pharmacodynamic Finding | Reference(s) |

| Rat | Antidiuretic potency of terlipressin and LVP is approximately equivalent to their pressor potency. | tga.gov.au |

| Dog | LVP is less potent in antidiuretic (V2) activity than in pressor (V1a) activity. | tga.gov.au |

| Pig | Terlipressin administration significantly alters hepatic blood flow distribution (decreased portal, increased arterial). | ima.org.il |

Terlipressin is a synthetic prodrug of lysine-vasopressin (LVP), which is the porcine analogue of human arginine-vasopressin (AVP). plos.orgderangedphysiology.com Its unique pharmacokinetic profile, characterized by a slow enzymatic conversion to LVP, results in a significantly longer duration of action compared to AVP. derangedphysiology.comnih.gov

Pharmacodynamics: Terlipressin and its active metabolite, LVP, exhibit a greater selectivity for V1a vasopressin receptors over V2 receptors. droracle.aiukvetcompanionanimal.comnih.gov This selectivity ratio is approximately 6:1 for V1 vs. V2 receptors for LVP, and the vasopressor (V1) to antidiuretic (V2) activity ratio for terlipressin is about 2.2, compared to 1.0 for AVP. nih.govderangedphysiology.com This translates to a more potent vasoconstrictive effect with a relatively weaker antidiuretic effect compared to the non-selective AVP. derangedphysiology.com In an isolated rabbit heart model, terlipressin induced coronary vasoconstriction and subsequent myocardial depression, but these negative effects were less pronounced than those caused by AVP. nih.gov

Pharmacokinetics: The primary distinction lies in the half-life and duration of effect. Terlipressin itself has a half-life of approximately 50-60 minutes, but its conversion to the active LVP results in a prolonged physiological effect lasting up to 6 hours. derangedphysiology.comnih.gov In contrast, AVP has a very short half-life of around 6 to 20 minutes, necessitating continuous infusion for sustained effect. nih.govdroracle.ai This prolonged action of terlipressin allows for intermittent bolus administration and helps prevent the rebound hypotension that can occur when a continuous infusion of a short-acting vasopressor is stopped. drugbank.com In a rat model of hemorrhagic shock, terlipressin maintained restored MAP for 45 minutes, whereas vasopressin only sustained it for 5 minutes. plos.org

This table summarizes the key comparative features of terlipressin and vasopressin based on preclinical and pharmacological data.

| Feature | Terlipressin | Arginine-Vasopressin (AVP) | Reference(s) |

| Type | Synthetic Prodrug (converts to Lysine-Vasopressin) | Endogenous Hormone | plos.orgderangedphysiology.com |

| Receptor Selectivity | Higher for V1 over V2 (Ratio ~2.2:1) | Non-selective (V1 ≈ V2) | nih.gov |

| Primary Effect | Potent, sustained vasoconstriction | Vasoconstriction and potent antidiuresis | derangedphysiology.com |

| Half-life | ~50-60 minutes (drug); ~6 hours (effect) | ~6-20 minutes | derangedphysiology.comnih.gov |

| Duration of Action | Long-acting | Short-acting | plos.orgnih.gov |

Stability and Degradation Pathways in Research Environments

Characterization of Degradation Products and Mechanisms

Forced degradation studies under various stress conditions, including acid, base, neutral, and oxidative environments, have revealed that terlipressin (B549273) is sensitive to degradation, resulting in numerous degradation products (DPs). nih.govresearchgate.net Research has identified at least eleven distinct DPs, which involve modifications such as truncation, deamidation, acetylation, and oxidation. nih.gov The primary degradation routes are acid-catalyzed hydrolysis and diketopiperazine ring closure. google.com

Acid-Catalyzed Hydrolysis Pathways

In acidic conditions, terlipressin undergoes hydrolysis, a chemical breakdown due to reaction with water. This process is accelerated at a low pH. google.com The primary sites of acid-catalyzed hydrolysis lead to the formation of several degradation products. These include the cleavage of glycyl residues from the N-terminus of the peptide. google.comtga.gov.aunih.gov The active metabolite, lysine-vasopressin, is formed through this sequential cleavage of the three N-terminal glycyl residues by tissue peptidases. tga.gov.aunih.gov Studies have shown that terlipressin undergoes degradation under acidic conditions when heated. jocpr.com

Diketopiperazine Ring Closure Mechanisms

Diketopiperazine (DKP) formation is a significant degradation pathway for peptides, particularly those with certain amino acid sequences at the N-terminus. molecularcloud.org This intramolecular reaction involves a nucleophilic attack by the N-terminal amino group on the carbonyl group of the peptide bond between the second and third amino acid residues. molecularcloud.org This results in the cleavage of the N-terminal dipeptide and the formation of a cyclic DKP derivative, effectively truncating the peptide. molecularcloud.org

Terlipressin, with its N-terminal H-Gly-Gly-Gly sequence, is susceptible to this type of degradation. molecularcloud.org The formation of DKP is catalyzed by both acid and base, though it is notably accelerated at higher pH values. google.commolecularcloud.org The free N-terminal amino group of the terminal glycine (B1666218) residue can initiate the ring closure, leading to the formation of desGlylGly2-terlipressin. google.com

Stability in Biological Matrices for Preclinical Pharmacokinetic Studies

The stability of terlipressin in biological samples is a critical factor for accurate pharmacokinetic analysis. In preclinical studies, terlipressin is metabolized by tissue peptidases, which cleave the glycyl residues to release the active metabolite, lysine (B10760008) vasopressin. nih.gov It is important to note that terlipressin is not significantly metabolized in blood or plasma itself. nih.gov The half-life of terlipressin in plasma is approximately 50 minutes. derangedphysiology.com The disappearance of terlipressin from plasma has been described as following a double exponential decay, with an initial rapid decay phase having a mean half-time of about 24.2 minutes. tga.gov.au Due to this metabolic activity, proper handling and storage of biological samples are essential to prevent ex vivo degradation and ensure the reliability of concentration measurements.

Impact of Environmental Factors (e.g., pH, temperature) on Compound Integrity

The integrity of Terlipressin Diacetate Salt is significantly influenced by environmental factors, primarily pH and temperature.

pH: The stability of terlipressin is highly pH-dependent. The compound is most stable in acidic conditions, specifically within a pH range of 3.5 to 4.5. google.combmj.comresearchgate.net Degradation accelerates as the pH moves away from this optimal range. Acid-catalyzed hydrolysis is more prominent at low pH, while diketopiperazine formation is accelerated at high pH. google.com Studies have shown that diluting terlipressin in commonly used diluents like 0.9% NaCl, 5% dextrose, and 3.3% dextrose-0.3% saline can cause the pH to increase, potentially compromising stability if the final pH exceeds 4. bmj.comresearchgate.net

Temperature: Terlipressin is sensitive to temperature. Commercial formulations typically require refrigerated storage at 2°C to 8°C. google.comgoogle.com Stability studies have shown that the compound degrades under thermal stress. researchgate.netjocpr.com However, research has been conducted to develop formulations that are stable at room temperature (around 25°C) for extended periods, up to 24 months. google.compatsnap.com One study demonstrated that reconstituted terlipressin was physically and chemically stable for up to 7 days under refrigeration (2–8 °C) followed by 24 hours at 22.5 °C. researchgate.net

| Factor | Condition | Impact on Stability | Primary Degradation Pathway | Citation |

| pH | Low pH (Acidic) | Accelerates degradation | Acid-Catalyzed Hydrolysis | google.com |

| High pH (Basic) | Accelerates degradation | Diketopiperazine Ring Closure | google.commolecularcloud.org | |

| Optimal pH 3.5-4.5 | Most stable range | Minimized degradation | google.combmj.com | |

| Temperature | Refrigerated (2-8°C) | Generally stable, required for most formulations | Slow degradation | google.comgoogle.com |

| Room Temperature (~25°C) | Degradation occurs, stability is formulation-dependent | Multiple pathways | google.com | |

| Elevated Temperature | Significant degradation | Multiple pathways | researchgate.netjocpr.com |

Strategies for Enhancing Stability in Research Formulations

Given the inherent instability of terlipressin in aqueous solutions, several strategies are employed in research formulations to enhance its integrity. ku.eduubaya.ac.id

pH Optimization: The most critical strategy is maintaining the pH of the formulation within the optimal range of 3.5 to 4.5 using buffers like acetate (B1210297). google.comubaya.ac.id The concentration of the buffer itself can also be a factor. ku.edugoogle.com

Lyophilization: To avoid the instability of aqueous solutions, terlipressin is often prepared as a lyophilized (freeze-dried) powder for reconstitution before use. nih.govpatsnap.comgoogle.com This significantly improves long-term storage stability.

Use of Stabilizing Excipients: The addition of specific excipients can enhance stability. For instance, using aspartic acid as a stabilizing agent has been explored in aqueous formulations. google.com

Control of Storage Temperature: Strict adherence to recommended storage temperatures, typically refrigeration, is crucial for preserving the compound's integrity. google.comcbg-meb.nl

Formulation in Pre-filled Syringes: Novel liquid formulations stable at room temperature are being developed and packaged in pre-filled syringes to improve convenience and ensure accurate dosing, particularly for home-care research settings. patsnap.com

These strategies are essential for minimizing degradation and ensuring that the concentration and purity of terlipressin are maintained throughout its use in a research environment.

Analytical Methodologies for Quantification and Purity Assessment

Development and Validation of Chromatographic Techniques for Terlipressin (B549273) Diacetate Salt

Chromatographic methods are central to the analysis of Terlipressin Diacetate Salt, offering high-resolution separation of the active ingredient from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the cornerstone for assessing the purity and quantifying the content of Terlipressin. Researchers have developed and validated various stability-indicating HPLC methods to separate Terlipressin from its degradation products formed under stress conditions such as acid/alkali hydrolysis, oxidation, and thermal or photochemical degradation. jocpr.comnih.gov

These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring they meet strict criteria for specificity, linearity, precision, accuracy, robustness, and ruggedness. jocpr.comijpsjournal.comijpsjournal.com The validation process confirms that the analytical method is suitable for its intended purpose, providing reliable and consistent results. ijpsjournal.comijpsjournal.com For instance, a typical method precision study might involve six individual sample preparations, with the relative standard deviation (RSD) of the results being a key acceptance criterion. ijpsjournal.comijpsjournal.com

Several studies have detailed specific chromatographic conditions for the analysis of Terlipressin. These methods often utilize C18 columns and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as potassium phosphate). jocpr.comijpsjournal.com Detection is commonly performed using a UV detector at a wavelength where the peptide shows significant absorbance, for example, 225 nm or 280 nm. jocpr.comijpsjournal.com

Table 1: Examples of Validated RP-HPLC Methods for Terlipressin Analysis This table is interactive. You can sort and filter the data.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Inertsil-ODS C18 (250 x 4.6 mm, 5µ) | Reversed-phase C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | Methanol:Acetonitrile (30:70 v/v) | Acetonitrile:Monobasic potassium phosphate solution (35:65 v/v), pH 3.5 |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 225 nm | 280 nm |

| Retention Time | Not Specified | 10.05 min |

| Linearity Range | 20-70 ppm | 2-12 µg/mL |

| Correlation Coefficient (r²) | Not Specified | 0.9995 |

Data sourced from multiple analytical studies. jocpr.comijpsjournal.com

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of Terlipressin and the identification of its related substances and metabolites. When coupled with liquid chromatography (LC-MS), it provides a powerful analytical platform combining the separation capabilities of LC with the high sensitivity and specificity of MS detection. mdpi.com

High-resolution mass spectrometry (HRMS), often used in tandem (MS/MS), allows for the precise determination of the mass-to-charge ratio (m/z) of the parent molecule and its fragments. nih.govmdpi.com This detailed information is crucial for confirming the primary structure of Terlipressin and for identifying unknown impurities or degradation products by analyzing their fragmentation patterns. One study on Terlipressin's chemical stability utilized ultra-high performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) to successfully elucidate eleven distinct degradation products. nih.gov

A significant challenge in the MS analysis of Terlipressin is the presence of an intramolecular disulfide bond between two cysteine residues. To overcome this, a chemical reduction strategy using reagents like dithiothreitol (DTT) can be employed prior to MS analysis. nih.gov This reduction linearizes the peptide, simplifying the interpretation of the mass spectra and aiding in the characterization of modifications. nih.gov In preclinical studies, LC-MS is also the technique of choice for identifying metabolites in biological samples, providing insights into the biotransformation pathways of the drug. europa.eu

Impurity Profiling and Quantification in Synthesized Batches

The synthesis of a complex peptide like Terlipressin can result in the formation of various impurities. A thorough impurity profile is essential for ensuring the safety and efficacy of the final drug product.

Process-related impurities in Terlipressin can arise from several sources, including starting materials, reagents, or side reactions during the synthesis. These can include deletion sequences (e.g., Des-1-Glycine-Terlipressin), addition sequences, or molecules with modifications like acetylation or deamidation. nih.govtlcstandards.com

Regulatory bodies like the European Pharmacopoeia (EP) list several specified impurities for Terlipressin, which must be monitored and controlled within strict limits. tlcstandards.comsynzeal.comaxios-research.comsynzeal.com These impurities are often designated with letters (e.g., Terlipressin EP Impurity A, D, H, etc.). synzeal.comaxios-research.compharmaffiliates.com Characterization of these impurities involves techniques like HPLC for separation and MS for structural identification. nih.gov

Table 2: Selected Process-Related Impurities and Degradation Products of Terlipressin This table is interactive. You can sort and filter the data.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Designation |

|---|---|---|---|

| N1-Acetylterlipressin | C₅₄H₇₆N₁₆O₁₆S₂ | 1269.42 | Terlipressin EP Impurity D |

| Des-1-Glycine-Terlipressin | C₅₀H₇₁N₁₅O₁₄S₂ | 1170.33 | Terlipressin EP Impurity A |

| Des-1,2-Diglycine-Terlipressin | C₄₈H₆₈N₁₄O₁₃S₂ | 1113.28 | Terlipressin EP Impurity B |

| [Asp8]-Terlipressin | C₅₂H₇₃N₁₅O₁₆S₂ | 1228.37 | Terlipressin EP Impurity H |

| [Glu7,Gly12]-Terlipressin | C₅₂H₇₂N₁₄O₁₇S₂ | 1229.35 | Terlipressin EP Impurity K |

| [Oxo-Pro10]-Terlipressin | C₅₂H₇₂N₁₄O₁₇S₂ | 1229.35 | Terlipressin EP Impurity L |

Data compiled from pharmaceutical reference standard suppliers. tlcstandards.comsynzeal.comsynzeal.compharmaffiliates.comsynzeal.com

The accurate quantification of impurities requires the availability of high-purity reference standards. synzeal.com These standards are synthesized, purified, and thoroughly characterized to confirm their identity and purity. synzeal.com They serve as calibrators in analytical methods, such as HPLC, allowing for the precise determination of the levels of specific impurities in a batch of this compound. synzeal.comaxios-research.com

The use of well-characterized reference standards is a regulatory requirement and is critical for method validation, quality control (QC) applications, and stability studies. synzeal.com These standards ensure that different laboratories can obtain consistent and comparable results, which is vital for global pharmaceutical manufacturing and regulation.

Bioanalytical Methods for Detection and Quantification in Preclinical Samples

Bioanalytical methods are developed to measure the concentration of Terlipressin and its metabolites in biological matrices such as plasma, serum, or tissue homogenates from preclinical studies. selvita.com These methods are essential for pharmacokinetic (PK) assessments, which study the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in biological fluids due to its high sensitivity, specificity, and throughput. nih.govchromatographyonline.com The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix. researchgate.net Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.

Chromatographic Separation: A suitable LC method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. chromatographyonline.com

Method validation for bioanalytical assays follows specific regulatory guidelines (e.g., from the FDA and EMA) and assesses parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability of the analyte in the biological matrix under various conditions. selvita.com

Assays for Terlipressin Diacetate and Lysine-Vasopressin in Plasma and Tissue Homogenates

The quantification of Terlipressin and its biologically active metabolite, Lysine-Vasopressin (LVP), in biological matrices such as plasma and tissue homogenates is crucial for pharmacokinetic studies. Terlipressin is a pro-drug that is enzymatically converted to LVP by the cleavage of its three glycine (B1666218) residues. nih.gov Due to the low concentrations and the peptide nature of these compounds, highly sensitive and specific analytical methods are required.

Historically, radioimmunoassay (RIA) has been utilized to determine the concentration of Terlipressin in plasma. Immunoassays, in general, offer high sensitivity for peptide hormones. A radioimmunoassay for arginine vasopressin (AVP), a structurally similar peptide to LVP, involves the use of a specific antiserum and radiolabeled hormone to measure concentrations as low as 0.5 pg/ml in small plasma volumes. cloudfront.net Similarly, Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantification of vasopressin, which can detect the peptide in plasma and serum samples with a sensitivity of around 1.5 ng/ml. raybiotech.com These immunoassay techniques rely on the specific binding of antibodies to the target peptide.

More recently, advanced mass spectrometry-based methods have been developed for the precise quantification and structural characterization of vasopressins. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers high specificity and resolution. Arginine-vasopressin and Lysine-Vasopressin have been analyzed using Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry with electrospray ionization (ESI). researchgate.net This technique identified the protonated adduct [M+H]⁺ for LVP as the predominant ion at a mass-to-charge ratio (m/z) of 1056.43965, allowing for unambiguous identification. researchgate.net Coupling high-performance FT-ICR mass spectrometry with fragmentation techniques like infrared multiphoton dissociation (IRMPD) provides detailed structural information, which is essential for distinguishing between closely related peptides in complex biological samples. researchgate.net

| Analytical Method | Principle | Application | Key Features |

|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. | Quantification of Terlipressin and related vasopressins in plasma. cloudfront.net | High sensitivity (pg/ml range); requires handling of radioactive materials. cloudfront.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction where one component is attached to a solid surface and a colorimetric signal is generated. | Detection of vasopressin in plasma and serum. raybiotech.com | Competition-based; colorimetric detection; sensitivity in the ng/ml range. raybiotech.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection and fragmentation for structural analysis. | Quantification and structural characterization of LVP in biological samples. researchgate.net | High specificity and resolution; provides accurate mass information (e.g., LVP [M+H]⁺ at m/z 1056.43965). researchgate.net |

Quality Control Applications in Pharmaceutical Research and Development

In pharmaceutical research and development, stringent quality control is essential to ensure the purity, stability, and consistency of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose. google.comresearchgate.netjocpr.com Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient (API) from any impurities, excipients, and degradation products that may form during manufacturing or storage. researchgate.netjocpr.com

The development of these methods often follows the Quality by Design (QbD) approach, a systematic methodology that emphasizes product and process understanding. researchgate.net This approach helps in creating robust analytical procedures. researchgate.net A typical reversed-phase HPLC (RP-HPLC) method for Terlipressin involves a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as potassium phosphate or orthophosphoric acid. researchgate.netjocpr.comijpsjournal.com Detection is commonly performed using a UV detector at a wavelength of approximately 210-225 nm. ijpsjournal.comgoogle.com

Forced degradation studies are a critical component of method validation and stability assessment. jocpr.com In these studies, Terlipressin is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light, to generate potential degradation products. jocpr.com The analytical method must be able to resolve the main Terlipressin peak from all degradation peaks, thus proving its stability-indicating capability. jocpr.com The purity of Terlipressin acetate (B1210297) is monitored over time in stability studies to establish the shelf-life of the drug product. For example, the purity of a Terlipressin acetate solution stored at 37°C can be tracked over several hours or weeks to assess its stability in a given formulation. google.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) require detailed comparisons of impurity profiles between generic and reference drug products to ensure their equivalence. fda.gov

| Parameter | Method 1 researchgate.net | Method 2 jocpr.com | Method 3 google.com | Method 4 ijpsjournal.com |

|---|---|---|---|---|

| Column | SunFire C18 (250 mm × 4.6 mm, 5µm) | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | Waters Symmetry C18 (3.0 x 150 mm, 5.0 µm) | Inertsil- ODS C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (11:89 v/v) | Acetonitrile : Monobasic Potassium Phosphate (35:65 v/v), pH 3.5 | Gradient with 0.02% Sulfuric Acid in 5 mM Ammonium Sulfate | Methanol : Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 ml/min | 1.5 mL/min | 0.6 mL/min | 1.0 ml/min |

| Detection Wavelength | 216 nm | 280 nm | 210 nm | 225 nm |

| Column Temperature | 30 °C | Not specified | 30°C | Not specified |

| Retention Time | < 4 min | 10.05 min | Not specified | 3.68 min |

| Time (hours) | Purity by HPLC (%) |

|---|---|

| 0 | 99.86 |

| 1 | Data not provided |

| 2 | Data not provided |

| 4 | Data not provided |

| 8 | Data not provided |

| 12 | Data not provided |

Note: The initial purity after lyophilization was found to be 99.86%. google.com The patent mentions HPLC detection was carried out at intervals, but does not provide the specific purity values for each time point in the referenced table.

Future Directions and Advanced Research Considerations

Exploration of Terlipressin (B549273) Diacetate Salt as a Tool for Receptor Biology Research

Terlipressin diacetate salt, a synthetic analogue of vasopressin, serves as a valuable tool in receptor biology research due to its specific binding properties and physiological effects. drugbank.compatsnap.com It is a prodrug that is metabolized to its active form, lysine (B10760008) vasopressin (LVP), which then interacts with vasopressin receptors. drugbank.commdpi.com This characteristic allows for a more sustained release and prolonged action compared to vasopressin itself, making it suitable for various experimental setups. va.gov

The primary targets of terlipressin's active metabolite are the vasopressin receptors, specifically the V1a, V1b, and V2 subtypes. patsnap.commdpi.com Terlipressin and its active metabolite exhibit a higher affinity for V1 receptors compared to V2 receptors, with some studies suggesting a V1:V2 selectivity ratio of approximately 6:1. derangedphysiology.comnih.gov This preferential binding to V1 receptors, which are predominantly located on vascular smooth muscle cells, leads to vasoconstriction, particularly in the splanchnic circulation. patsnap.comcymitquimica.comtandfonline.com This selective action makes terlipressin a useful pharmacological tool to investigate the physiological roles of V1 receptors in regulating blood pressure and regional blood flow. mdpi.comtandfonline.com

In vitro studies utilizing cell lines expressing specific human vasopressin receptor subtypes have been instrumental in delineating the binding and functional characteristics of terlipressin and its metabolites. nih.gov For instance, competitive binding assays have quantified the binding affinities of terlipressin and LVP for V1 and V2 receptors, providing a molecular basis for their observed physiological effects. nih.gov Such research helps in understanding the structure-activity relationships of vasopressin analogues and the specific domains of the receptors involved in ligand binding and signal transduction.

Investigation of Novel Receptor Subtypes or Off-Target Effects

While the primary actions of terlipressin are mediated through the known vasopressin receptors, the potential for interactions with novel receptor subtypes or off-target effects remains an area of active investigation. The structural similarity of terlipressin to other peptide hormones raises the possibility of cross-reactivity with other G-protein coupled receptors.

Research has explored the binding of LVP, the active metabolite of terlipressin, to other receptors, including the oxytocin (B344502) receptor, though with less affinity compared to vasopressin receptors. tga.gov.au Further studies are warranted to systematically screen terlipressin and its metabolites against a broader panel of receptors to identify any previously unknown interactions. Such investigations could reveal novel physiological roles for terlipressin and potentially explain some of its less-understood clinical effects.

Additionally, the heterogeneous distribution of V1 receptors in different vascular beds, such as the renal microcirculation, suggests that the effects of terlipressin can be complex and tissue-specific. tandfonline.com Research focusing on the differential effects of terlipressin in various tissues and organs could uncover unique receptor expression patterns or signaling pathways that modulate its activity.

Development of Advanced In Vitro Models for Mechanistic Studies

To gain deeper insights into the cellular and molecular mechanisms of terlipressin action, researchers are developing more sophisticated in vitro models. Traditional cell culture systems, while useful, may not fully recapitulate the complex microenvironment of tissues in vivo.

Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, offer a more physiologically relevant context for studying drug effects. For example, liver and kidney organoids can be used to investigate the direct effects of terlipressin on these organs, mimicking the complex cellular interactions and functions. These models can be particularly useful for studying the mechanisms underlying both the therapeutic effects and potential adverse events of terlipressin.

In vitro studies using intestinal epithelial cell lines like IEC-6 have shown that terlipressin diacetate can improve cell viability and proliferation and reduce apoptosis, suggesting a direct protective effect on the intestinal mucosa. medchemexpress.com Such models allow for detailed mechanistic studies, for instance, demonstrating that terlipressin's protective effects may be mediated through the PI3K signaling pathway. medchemexpress.com

Integration of Omics Technologies to Elucidate System-Level Effects

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize our understanding of the system-level effects of terlipressin. biobide.comkosfaj.org These high-throughput approaches allow for a comprehensive analysis of the changes in genes, proteins, and metabolites in response to drug administration, providing a holistic view of its biological impact. biobide.comnih.gov

For instance, transcriptomic analysis of tissues treated with terlipressin can identify genes and signaling pathways that are modulated by the drug. nih.gov This can help to uncover novel mechanisms of action and identify potential biomarkers to predict treatment response. Proteomic and metabolomic studies can reveal changes in protein expression and metabolic profiles, offering further insights into the downstream effects of terlipressin on cellular function. nih.gov

Integrating multi-omics data can help construct a comprehensive picture of the drug's mechanism of action, from receptor binding to downstream cellular responses. kosfaj.orgnih.gov This systems-level understanding can facilitate the identification of new therapeutic targets and the development of more personalized treatment strategies.

Design of Next-Generation Vasopressin Analogs Based on the Terlipressin Scaffold

The knowledge gained from studying terlipressin is paving the way for the design of next-generation vasopressin analogues with improved therapeutic profiles. The goal is to develop compounds with enhanced receptor selectivity, longer duration of action, and fewer side effects.

By understanding the structure-activity relationships of terlipressin and its interaction with vasopressin receptors, medicinal chemists can make targeted modifications to the peptide structure. mdpi.com For example, specific amino acid substitutions can be made to increase affinity for a particular receptor subtype or to alter the metabolic stability of the molecule. mdpi.comacs.org

One innovative approach involves conjugating terlipressin to other molecules to modify its pharmacokinetic properties. For example, a conjugate of terlipressin with 1,18-octadecanedioic acid has been developed to enable noncovalent binding to serum albumin, which could potentially prolong its circulation half-life. acs.org Such strategies aim to optimize the delivery and efficacy of the drug while minimizing potential adverse effects.

Q & A

Q. What is the molecular mechanism underlying Terlipressin Diacetate Salt’s selective agonism of vasopressin V1 receptors?

this compound binds to V1 receptors via its conserved structural motifs, including the cyclic disulfide bridge and aromatic residues (e.g., Tyr², Phe³), which stabilize receptor interactions. Computational docking studies combined with mutagenesis assays are recommended to map critical binding residues . Dose-dependent activation of intracellular calcium flux in transfected HEK293 cells expressing V1 receptors can confirm selectivity .

Q. How do researchers ensure stability of this compound in experimental settings?

The free form of terlipressin is unstable under physiological pH and temperature. Use the diacetate salt form for enhanced stability, and store lyophilized powder at -20°C in airtight containers. Reconstitute in sterile water or phosphate-buffered saline (pH 7.4) immediately before use, and avoid freeze-thaw cycles .

Q. What experimental models are suitable for studying this compound’s anti-inflammatory effects?

In vitro: Use oxygen-glucose deprivation/reperfusion (OGD/R) in intestinal epithelial cells (IEC-6) to mimic ischemia-reperfusion injury. Measure TNF-α and 15-F2t-isoprostane secretion via ELISA . In vivo: Employ murine hepatic ischemia-reperfusion (IR) models. Administer 0.01–0.1 mg/kg via intravenous injection and assess liver apoptosis (TUNEL assay) and necrosis (histopathology) .

Advanced Research Questions

Q. How can conflicting data on Terlipressin’s efficacy in septic shock models be resolved?

Contradictions arise from variations in dosing regimens and animal models (e.g., endotoxin-induced vs. cecal ligation/puncture). Standardize protocols using the following:

Q. What experimental strategies validate Terlipressin’s role in modulating the PI3K/Akt pathway?

Pre-treat IEC-6 cells with the PI3K inhibitor wortmannin (100 nM for 1 hour) before terlipressin administration. Assess Akt phosphorylation via Western blot and correlate with cell viability (MTT assay). In PI3K-knockout mice, compare terlipressin’s hepatoprotective effects to wild-type controls .

Q. How should researchers address discrepancies in molecular weight and purity across commercial sources?

this compound’s molecular weight varies between 1227.37 (free base) and 1347.5 (diacetate salt). Use high-resolution mass spectrometry (HRMS) and HPLC (>98% purity threshold) for batch validation. Cross-reference CAS numbers (14636-12-5 for free base; 1884420-36-3 for diacetate) to avoid misidentification .

Q. What methodologies improve dose translation from animal models to humans?

Apply body surface area (BSA) scaling using Km coefficients:

Data Contradiction and Reproducibility

Q. Why do some studies report this compound as ineffective in reducing oxidative stress?

Variability in oxidative stress assays (e.g., DCFH-DA vs. TBARS) and cell types (primary hepatocytes vs. immortalized lines) may explain discrepancies. Standardize protocols using IEC-6 cells pre-treated with OGD/R and measure 15-F2t-isoprostane (a specific lipid peroxidation marker) .

Q. How can researchers reconcile differences in receptor binding affinity across studies?

Use radioligand displacement assays (e.g., ³H-AVP competition binding) with standardized membrane preparations from V1-transfected cells. Control for buffer composition (e.g., Mg²⁺ enhances binding) and temperature (4°C vs. 37°C) .

Methodological Best Practices

Q. What are critical controls for in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.